3,3-Difluoro-5-methylpiperidine
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Overview
Description
3,3-Difluoro-5-methylpiperidine is a fluorinated organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-methylpiperidine typically involves the fluorination of a suitable precursor. One common method is the fluorination of 5-methylpiperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The choice of reagents and conditions can vary depending on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3-Difluoro-5-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards target proteins or enzymes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: Similar structure but lacks the methyl group at the 5-position.
5-Methylpiperidine: Similar structure but lacks the fluorine atoms at the 3,3-positions.
3-Fluoro-5-methylpiperidine: Contains only one fluorine atom at the 3-position.
Uniqueness
3,3-Difluoro-5-methylpiperidine is unique due to the presence of two fluorine atoms at the 3,3-positions and a methyl group at the 5-position. This specific substitution pattern imparts distinct physical, chemical, and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-difluoro-5-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3 |
InChI Key |
LHQXVTMGZVGJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)(F)F |
Origin of Product |
United States |
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